molecular formula C17H12N2O2S B5535322 2-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,3-benzoxazole

2-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,3-benzoxazole

Cat. No. B5535322
M. Wt: 308.4 g/mol
InChI Key: HAEVMXLVKJENRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazole derivatives, including compounds similar to 2-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,3-benzoxazole, often involves reactions starting with benzoxazole-2-carboxylic acid. This acid reacts with thionyl chloride in the presence of ethanol solvent at room temperature to yield benzoxazole-2-carbonyl chloride. Further reaction with hydrazine hydrate in ethanol under reflux conditions leads to benzoxazole-2-carboxylic acid hydrazide, which upon treatment with appropriate aromatic carboxylic acids in the presence of polyphosphoric acid under reflux affords the title compounds (Gadegoni, Manda, & Rangu, 2013).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is typically characterized using various spectroscopic techniques. In one study, the crystal structure of a related compound, 2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole, was determined, highlighting the planarity of benzoxazole and thiazole rings and the perpendicular orientation of the phenyl ring to these planes. The structure was stabilized by a network of intermolecular hydrogen bonds and interactions forming parallel layers (Mabied, Shalaby, Zayed, El-Kholy, & Farag, 2014).

Chemical Reactions and Properties

Benzoxazole derivatives can undergo various chemical reactions. For example, treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines in acidic conditions yields substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles. The structure of these compounds can be confirmed through X-ray analysis, demonstrating the diverse reactivity of benzoxazole derivatives (Kalcheva, Tosheva, & Hadjieva, 1993).

Physical Properties Analysis

The physical properties of benzoxazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties can be influenced by the specific functional groups present on the benzoxazole core and the overall molecular structure.

Chemical Properties Analysis

Benzoxazole derivatives exhibit a range of chemical properties, including fluorescence, antimicrobial activity, and the ability to form complex structures through intermolecular interactions. For instance, certain 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives are known to be fluorescent, absorb in the range of 296 to 332 nm, and emit in the ranges of 368 to 404 nm, demonstrating their potential for applications in materials science and bioimaging (Phatangare et al., 2013).

Mechanism of Action

The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .

Future Directions

Oxazole derivatives are a part of a large number of medicinal compounds . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that the study of oxazole derivatives will continue to be an important area of research in the future.

properties

IUPAC Name

2-[(2-phenyl-1,3-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c1-2-6-12(7-3-1)16-18-10-13(20-16)11-22-17-19-14-8-4-5-9-15(14)21-17/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVMXLVKJENRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Phenyl-1,3-oxazol-5-yl)methyl]sulfanyl}-1,3-benzoxazole

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